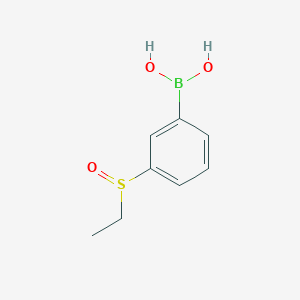

3-Ethylsulfinylphenylboronic acid

Descripción general

Descripción

3-Ethylsulfinylphenylboronic acid is a chemical compound with the empirical formula C8H11BO3S . It has a molecular weight of 198.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for 3-Ethylsulfinylphenylboronic acid isCCS(=O)c1cccc(c1)B(O)O . The InChI key is DHBFKULBTXMUOK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

3-Ethylsulfinylphenylboronic acid is a solid . It has a density of 1.3±0.1 g/cm³ . The boiling point is 449.3±47.0 °C at 760 mmHg . The compound has a molar refractivity of 51.4±0.4 cm³ . It has 3 freely rotating bonds . The polar surface area is 77 Ų . The polarizability is 20.4±0.5 10^-24 cm³ . The surface tension is 62.8±5.0 dyne/cm . The molar volume is 150.3±5.0 cm³ .Aplicaciones Científicas De Investigación

Glycopeptide/Glycoprotein Enrichment and Separation

3-Ethylsulfinylphenylboronic acid (and related compounds) have been utilized in novel functionalized microspheres for the solid-phase extraction of glycopeptides/glycoproteins. These microspheres demonstrated excellent adsorption capacities due to the boronic acid brushes on their surfaces. They were efficiently used to enrich glycopeptides from complex biological samples like human serum, indicating their potential in proteomics and glycomics research (Zhang et al., 2017). Similar findings were reported with poly-aminophenylboronate coatings in capillary electrophoresis, enhancing the selectivity and efficiency in the separation of diastereoisomers and glycoproteins (Bossi et al., 2004).

Nanoparticle-Based Drug Delivery Systems

The compound's derivatives have been used in designing pH-responsive and tumor-targeted nanovectors for enhancing siRNA delivery and treating metastatic cancers. These nanoparticles demonstrated improved siRNA uptake, gene silencing efficacy, and anti-metastatic effects in vitro, and effectively inhibited tumor growth and metastasis in vivo (Fan et al., 2017).

Glucose Sensing and Monitoring

3-Ethylsulfinylphenylboronic acid derivatives have been integrated into glucose-selective optical sensors and hydrogels, indicating their utility in continuous glucose monitoring systems. These systems leverage the glucose-induced changes in the physical properties of the materials for accurate and sensitive detection of glucose levels, which is vital in managing diabetes (Tierney et al., 2009).

Glycoprotein/Glycopeptide Enrichment Tools

The compound has been used to create boronic acid-functionalized magnetic nanoparticles for the selective enrichment of glycoproteins/glycopeptides. These nanoparticles showed excellent binding capacity toward glycoproteins and were effectively used for the selective capture and identification of glycopeptides from complex samples (Xihao et al., 2015).

Insulin Delivery

3-Ethylsulfinylphenylboronic acid and its derivatives have been investigated for their potential in glucose-responsive polymeric insulin delivery systems. The interaction between boronic acids and cyclic diols can trigger the release of insulin, providing a basis for self-regulated insulin delivery systems, critical in diabetes management (Siddiqui et al., 2016).

Propiedades

IUPAC Name |

(3-ethylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBFKULBTXMUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660495 | |

| Record name | [3-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Ethylsulfinyl)phenyl)boronic acid | |

CAS RN |

1072952-07-8 | |

| Record name | B-[3-(Ethylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

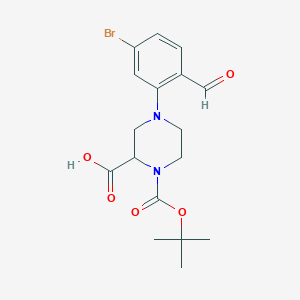

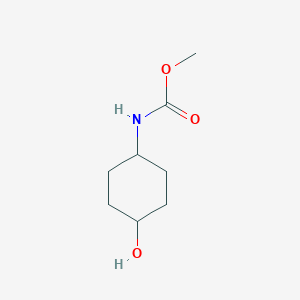

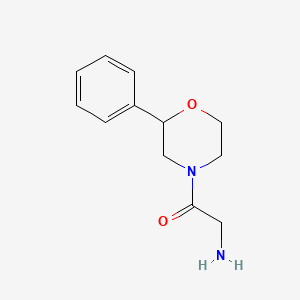

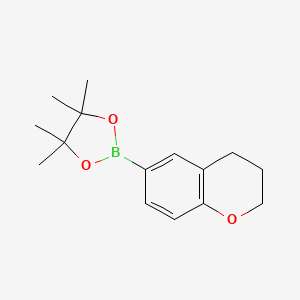

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)

![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)

![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)

![3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1417871.png)

![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)